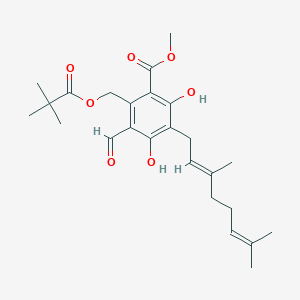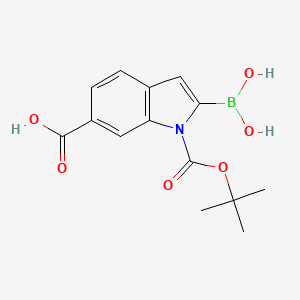
2-Borono-1-(tert-butoxycarbonyl)-1H-indole-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ボロノ-1-(tert-ブトキシカルボニル)-1H-インドール-6-カルボン酸は、ボロン酸類に属する化合物です。ボロン酸は、有機合成における汎用性と、ジオールとの可逆的な共有結合形成能力により、さまざまな化学的および生物学的用途において価値のあるものとして知られています。この化合物、特にボロン酸の特性と、多くの天然物や医薬品に共通する構造モチーフであるインドール部分を組み合わせています。
製法
合成経路と反応条件
2-ボロノ-1-(tert-ブトキシカルボニル)-1H-インドール-6-カルボン酸の合成は、通常、インドール環へのボロン酸基の導入を伴います。一般的な方法の1つは、ビス(ピナコラート)ジボロンをボロン源として用いた、ハロゲン化インドールのパラジウム触媒によるボリル化です。反応は通常、炭酸カリウムなどの塩基と、Pd(dppf)Cl2などのパラジウム触媒の存在下で行われます。tert-ブトキシカルボニル(Boc)保護基は、反応中にインドールの窒素原子を保護するために導入されます .
工業的製法
この化合物の工業的製造は、同様の合成経路を大規模に行う場合があります。連続フローリアクターと自動化システムの使用は、合成の効率と収率を向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製技術が、高純度の化合物を得るために用いられます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Borono-1-(tert-butoxycarbonyl)-1H-indole-6-carboxylic acid typically involves the introduction of the boronic acid group to the indole ring. One common method is the palladium-catalyzed borylation of halogenated indoles using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2. The tert-butoxycarbonyl (Boc) protecting group is introduced to protect the nitrogen atom of the indole during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
反応の種類
2-ボロノ-1-(tert-ブトキシカルボニル)-1H-インドール-6-カルボン酸は、次のようなさまざまな化学反応を起こします。
酸化: ボロン酸基は酸化されてボロン酸エステルまたはボレートを形成する可能性があります。
還元: この化合物は、還元反応を起こしてホウ素含有アルコールを形成する可能性があります。
置換: ボロン酸基は、鈴木-宮浦カップリングなどの置換反応に関与して、炭素-炭素結合を形成する可能性があります。
一般的な試薬と条件
酸化: 過酸化水素または過ホウ酸ナトリウムを酸化剤として使用できます。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムは、一般的な還元剤です。
置換: Pd(PPh3)4などのパラジウム触媒と、炭酸カリウムなどの塩基は、鈴木-宮浦カップリング反応で使用されます。
主な生成物
酸化: ボロン酸エステルまたはボレート。
還元: ホウ素含有アルコール。
置換: 新しい炭素-炭素結合を持つさまざまな置換インドール。
科学研究への応用
2-ボロノ-1-(tert-ブトキシカルボニル)-1H-インドール-6-カルボン酸は、いくつかの科学研究に応用されています。
化学: 有機合成、特に鈴木-宮浦カップリング反応による炭素-炭素結合形成の構成要素として使用されます.
生物学: この化合物は、ジオールと可逆的な共有結合を形成する能力により、炭水化物やその他の生体分子を検出するためのセンサーやプローブの設計に役立ちます。
医学: インドール部分は、多くの医薬品に共通する構造モチーフであり、この化合物は、薬物候補の合成に使用できます。
産業: 新しい材料や触媒の開発に使用されます。
科学的研究の応用
2-Borono-1-(tert-butoxycarbonyl)-1H-indole-6-carboxylic acid has several scientific research applications:
Biology: The compound’s ability to form reversible covalent bonds with diols makes it useful in the design of sensors and probes for detecting carbohydrates and other biomolecules.
Medicine: The indole moiety is a common structural motif in many pharmaceuticals, and this compound can be used in the synthesis of drug candidates.
Industry: It is used in the development of new materials and catalysts.
作用機序
2-ボロノ-1-(tert-ブトキシカルボニル)-1H-インドール-6-カルボン酸の作用機序は、ジオールとの可逆的な共有結合形成を伴います。この相互作用は、ジオールと環状エステルを形成できるボロン酸基によって促進されます。この特性は、センサーやプローブの設計など、さまざまな用途で活用されています。インドール部分は、π-π相互作用や水素結合を通じて、酵素や受容体などの生物学的標的と相互作用することもできます .
類似の化合物との比較
類似の化合物
フェニルボロン酸: インドール部分を欠く、より単純なボロン酸。
インドール-3-ボロン酸: Boc保護基がない以外は、2-ボロノ-1-(tert-ブトキシカルボニル)-1H-インドール-6-カルボン酸に似ています。
2-ボロノ-1-(tert-ブトキシカルボニル)-1H-インドール-3-カルボン酸: インドール環上の異なる位置にボロン酸基を持つ位置異性体。
独自性
2-ボロノ-1-(tert-ブトキシカルボニル)-1H-インドール-6-カルボン酸は、反応性と生物活性を組み合わせたボロン酸基とインドール部分の両方が存在するため、ユニークです。Boc保護基は、安定性を付与し、合成用途で選択的に脱保護することを可能にします .
類似化合物との比較
Similar Compounds
Phenylboronic acid: A simpler boronic acid that lacks the indole moiety.
Indole-3-boronic acid: Similar to 2-Borono-1-(tert-butoxycarbonyl)-1H-indole-6-carboxylic acid but without the Boc protecting group.
2-Borono-1-(tert-butoxycarbonyl)-1H-indole-3-carboxylic acid: A positional isomer with the boronic acid group at a different position on the indole ring.
Uniqueness
This compound is unique due to the presence of both the boronic acid group and the indole moiety, which provides a combination of reactivity and biological activity. The Boc protecting group also adds stability and allows for selective deprotection in synthetic applications .
特性
分子式 |
C14H16BNO6 |
|---|---|
分子量 |
305.09 g/mol |
IUPAC名 |
2-borono-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-6-carboxylic acid |
InChI |
InChI=1S/C14H16BNO6/c1-14(2,3)22-13(19)16-10-6-9(12(17)18)5-4-8(10)7-11(16)15(20)21/h4-7,20-21H,1-3H3,(H,17,18) |
InChIキー |
AFFUEKZAHJTIQR-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)C(=O)O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


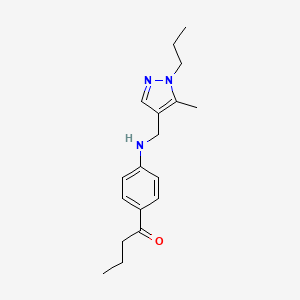

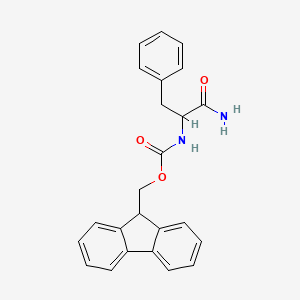



![(R)-5-(Benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B11829599.png)
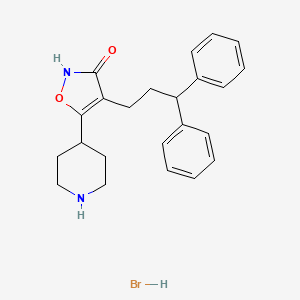

![6-Bromo-3-(4-vinylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11829621.png)
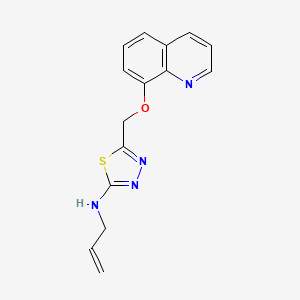
![N'-[5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-1,3,5-triazin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B11829632.png)

